Khk-IN-3

Description

KHK-IN-3 (CAS: 2568608-48-8) is a ketohexokinase (KHK) inhibitor developed for research in renal diseases, non-alcoholic steatohepatitis (NASH), diabetes, and heart failure . KHK is a rate-limiting enzyme in fructose metabolism, catalyzing fructose phosphorylation to fructose-1-phosphate (F1P) while consuming ATP. Dysregulation of this pathway leads to the accumulation of downstream metabolites linked to lipogenesis, gluconeogenesis, and oxidative stress .

Propriétés

Numéro CAS |

2568608-48-8 |

|---|---|

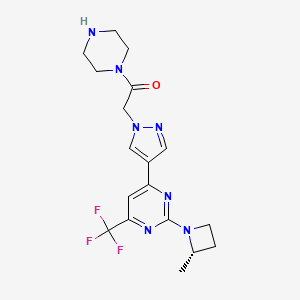

Formule moléculaire |

C18H22F3N7O |

Poids moléculaire |

409.4 g/mol |

Nom IUPAC |

2-[4-[2-[(2S)-2-methylazetidin-1-yl]-6-(trifluoromethyl)pyrimidin-4-yl]pyrazol-1-yl]-1-piperazin-1-ylethanone |

InChI |

InChI=1S/C18H22F3N7O/c1-12-2-5-28(12)17-24-14(8-15(25-17)18(19,20)21)13-9-23-27(10-13)11-16(29)26-6-3-22-4-7-26/h8-10,12,22H,2-7,11H2,1H3/t12-/m0/s1 |

Clé InChI |

HAUDFIFEGDNKJX-LBPRGKRZSA-N |

SMILES isomérique |

C[C@H]1CCN1C2=NC(=CC(=N2)C(F)(F)F)C3=CN(N=C3)CC(=O)N4CCNCC4 |

SMILES canonique |

CC1CCN1C2=NC(=CC(=N2)C(F)(F)F)C3=CN(N=C3)CC(=O)N4CCNCC4 |

Origine du produit |

United States |

Méthodes De Préparation

Khk-IN-3 can be synthesized through various synthetic routes. One common method involves the reaction of specific starting materials under controlled conditions to yield the desired compound. The preparation involves the use of solvents like dimethyl sulfoxide (DMSO) and requires careful handling to maintain the purity and stability of the compound . Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production.

Analyse Des Réactions Chimiques

Khk-IN-3 undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Applications De Recherche Scientifique

Khk-IN-3 has several scientific research applications:

Chemistry: It is used as a tool to study the inhibition of ketohexokinase and its effects on fructose metabolism.

Biology: It helps in understanding the role of ketohexokinase in various biological processes, including fructose metabolism and its impact on cellular functions.

Industry: It is used in the development of new drugs and therapeutic agents targeting ketohexokinase

Mécanisme D'action

Khk-IN-3 exerts its effects by inhibiting the activity of ketohexokinase. This enzyme catalyzes the phosphorylation of fructose to fructose-1-phosphate, a key step in fructose metabolism. By inhibiting this enzyme, this compound reduces the production of fructose-1-phosphate, thereby decreasing hepatic lipogenesis and increasing insulin sensitivity . This mechanism is particularly beneficial in conditions like nonalcoholic steatohepatitis and diabetes, where fructose metabolism plays a significant role .

Comparaison Avec Des Composés Similaires

Comparison with Similar KHK Inhibitors

Structural and Functional Analogues

KHK-IN-1 Hydrochloride

- Molecular formula : C₂₀H₂₅ClN₆O₃

- Molecular weight : 432.90 g/mol

- Activity : Potent KHK inhibitor with an IC₅₀ of 12 nM in enzymatic assays and 400 nM in HepG2 cells (F1P production inhibition) .

- Key features : Higher membrane permeability (bioavailability: 34%) compared to this compound, making it suitable for in vivo studies .

LY3522348

Pharmacological and Biochemical Comparisons

| Parameter | This compound | KHK-IN-1 Hydrochloride |

|---|---|---|

| Target specificity | Selective for KHK | Selective for KHK |

| IC₅₀ (enzymatic) | Not reported | 12 nM |

| Cellular activity | Not quantified | IC₅₀ = 400 nM (HepG2 cells) |

| Bioavailability | Not reported | 34% |

| Therapeutic focus | Renal disease, NASH, diabetes | Similar, with emphasis on in vivo models |

Key findings :

- KHK-IN-1 hydrochloride exhibits superior enzymatic potency (IC₅₀ = 12 nM), but this compound’s structural features (e.g., trifluoromethyl group) may confer advantages in metabolic stability and solubility .

- Neither compound has fully disclosed pharmacokinetic profiles, limiting direct clinical comparisons.

Activité Biologique

Khk-IN-3 is a small molecule inhibitor targeting ketohexokinase (KHK), an enzyme critical in fructose metabolism. This compound has garnered attention for its potential therapeutic applications, particularly in metabolic disorders and cancer. Below is a detailed exploration of its biological activity, supported by case studies and research findings.

Biological Role of KHK and Mechanism of this compound

KHK catalyzes the first step in fructose metabolism, converting fructose to fructose-1-phosphate. It exists in two isoforms:

- KHK-C : Predominantly expressed in the liver, driving fructose metabolism.

- KHK-A : Ubiquitously expressed but with low enzymatic activity, implicated in non-metabolic roles such as nucleic acid synthesis and cell proliferation .

This compound selectively inhibits KHK-C, reducing fructose metabolism and associated downstream effects like ATP depletion and metabolic stress. This inhibition has been shown to impact cancer cell proliferation and metabolic flux .

1. Impact on Cancer Metabolism

- Overexpression of KHK-C in liver cancer cells (Huh7 and Hep3B) leads to metabolic rerouting, ATP depletion, and subsequent cell death when exposed to fructose. This compound's inhibition of KHK-C prevents these effects by blocking fructose flux into glycolysis .

- KHK-A, while not directly targeted by this compound, plays a role in nucleic acid synthesis via phosphorylation of PRPS1. This highlights the broader implications of KHK activity in tumorigenesis .

2. Fructose-Induced Cellular Stress

- In hepatocellular carcinoma models, fructose metabolism via KHK-C exacerbates oxidative stress and promotes tumor progression. This compound mitigates these effects by inhibiting the enzymatic conversion of fructose .

- In breast cancer models (MCF-7 and MDA-MB-231), silencing KHK-A reduced fructose-induced invasiveness. Although this compound primarily targets KHK-C, this underscores the relevance of KHK pathways in cancer biology .

3. Metabolic Disorders

This compound has potential applications in non-alcoholic fatty liver disease (NAFLD) and obesity:

- By inhibiting fructose metabolism, it reduces lipogenesis and fat accumulation.

- Preclinical studies suggest improvements in insulin sensitivity and reduced hepatic steatosis with this compound treatment .

Case Study 1: Liver Cancer Models

Objective : Assess the effect of KHK inhibition on cancer cell viability.

- Methodology : Huh7 cells were treated with this compound under high-fructose conditions.

- Findings :

| Parameter | Control | This compound Treated |

|---|---|---|

| ATP Levels (% baseline) | 40% | 85% |

| Lactate Production (µmol) | 120 | 50 |

Case Study 2: Breast Cancer Invasion

Objective : Investigate the role of KHK-A in cell invasion.

- Methodology : MCF-7 cells were genetically modified to silence KHK-A and treated with fructose.

- Findings :

| Parameter | Control | KHK-A Silenced | This compound Treated |

|---|---|---|---|

| Cell Invasion Rate (%) | 100% | 55% | 60% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.